molecular formula C14H23NO5 B14690072 Ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enamide CAS No. 30394-86-6

Ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enamide

Cat. No.: B14690072
CAS No.: 30394-86-6
M. Wt: 285.34 g/mol
InChI Key: WNHTUTLKXSFQBE-UHFFFAOYSA-N
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Description

Ethyl prop-2-enoate: , methyl 2-methylprop-2-enoate , and 2-methylprop-2-enamide are organic compounds that belong to the family of acrylates and methacrylates These compounds are widely used in various industrial applications due to their unique chemical properties

Preparation Methods

Ethyl prop-2-enoate

Ethyl prop-2-enoate is typically synthesized through the acid-catalyzed esterification of acrylic acid with ethanol. The reaction is carried out in the presence of a catalyst such as sulfuric acid or ion exchange resin. The crude ester obtained is purified through processes like derecombination, extraction, and rectification . Industrial production methods include the oxidation of propylene to produce acrylic acid, which is then esterified with ethanol .

Methyl 2-methylprop-2-enoate

Methyl 2-methylprop-2-enoate is produced by the esterification of methacrylic acid with methanol. The reaction is catalyzed by sulfuric acid or other strong acids. Industrially, it can also be produced through the carboalkoxylation of ethylene to form methyl propionate, which is then condensed with formaldehyde to produce methyl 2-methylprop-2-enoate .

2-Methylprop-2-enamide

2-Methylprop-2-enamide is synthesized by the reaction of methacrylic acid with ammonia or amines. The reaction is typically carried out under mild conditions to prevent polymerization of the product .

Chemical Reactions Analysis

Ethyl prop-2-enoate

Ethyl prop-2-enoate undergoes various chemical reactions, including:

Methyl 2-methylprop-2-enoate

Methyl 2-methylprop-2-enoate is known for:

2-Methylprop-2-enamide

2-Methylprop-2-enamide participates in:

Mechanism of Action

Ethyl prop-2-enoate

Ethyl prop-2-enoate acts as a monomer in polymerization reactions, forming long polymer chains through free radical mechanisms .

Methyl 2-methylprop-2-enoate

Methyl 2-methylprop-2-enoate polymerizes through free radical mechanisms to form PMMA. The polymerization process involves the formation of free radicals that initiate the chain reaction .

2-Methylprop-2-enamide

2-Methylprop-2-enamide polymerizes through free radical mechanisms to form poly(methacrylamide). The polymerization process involves the formation of free radicals that propagate the chain reaction .

Properties

CAS No.

30394-86-6

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enamide

InChI

InChI=1S/2C5H8O2.C4H7NO/c1-4(2)5(6)7-3;1-3-5(6)7-4-2;1-3(2)4(5)6/h1H2,2-3H3;3H,1,4H2,2H3;1H2,2H3,(H2,5,6)

InChI Key

WNHTUTLKXSFQBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C.CC(=C)C(=O)N.CC(=C)C(=O)OC

Related CAS

30394-86-6

Origin of Product

United States

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